{4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride
CAS No.: 1803587-16-7
Cat. No.: VC2741618
Molecular Formula: C14H13ClN4O
Molecular Weight: 288.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803587-16-7 |
|---|---|
| Molecular Formula | C14H13ClN4O |
| Molecular Weight | 288.73 g/mol |
| IUPAC Name | [4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C14H12N4O.ClH/c15-9-10-1-3-12(4-2-10)14-17-13(18-19-14)11-5-7-16-8-6-11;/h1-8H,9,15H2;1H |
| Standard InChI Key | LOYBGYLLZDWXBB-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CN)C2=NC(=NO2)C3=CC=NC=C3.Cl |
| Canonical SMILES | C1=CC(=CC=C1CN)C2=NC(=NO2)C3=CC=NC=C3.Cl |
Introduction
Chemical Identity and Structural Characteristics
{4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride is identified by several key parameters that establish its unique chemical identity. The compound is registered with CAS number 1803587-16-7 and has been cataloged in the PubChem database with CID 75525856 . This chemical is structurally characterized by its oxadiazole core with specific functional group attachments that contribute to its potential biological activity and chemical behavior.
Molecular Composition and Weight
The compound possesses a defined molecular formula and weight as detailed below:
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₃ClN₄O | |
| Molecular Weight | 288.73 g/mol | |
| MDL Number | MFCD28012389 | |
| PubChem CID | 75525856 |
The slight variation in molecular weight reported by different sources (288.73 g/mol vs. 288.74 g/mol) likely results from rounding differences rather than compositional discrepancies . The molecule contains 14 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 4 nitrogen atoms, and 1 oxygen atom, forming a complex organic structure with multiple functionalities.
Structural Features and Nomenclature
The compound's structure centers around a 1,2,4-oxadiazole ring, which serves as the core scaffold connecting two key components: a pyridin-4-yl group and a phenylmethanamine moiety. The IUPAC name of the compound is [4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]methanamine; hydrochloride, which precisely describes its structural arrangement . The standard InChI representation provides a comprehensive machine-readable description of its chemical structure: InChI=1S/C14H12N4O.ClH/c15-9-10-1-3-12(4-2-10)14-17-13(18-19-14)11-5-7-16-8-6-11;/h1-8H,9,15H2;1H .
The parent compound of this hydrochloride salt is identified as CID 28555509 ({4-[3-(4-Pyridyl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine) in the PubChem database, indicating that the commercially available form is the hydrochloride salt of this base compound .
Physical Properties and Stability
Appearance and Basic Properties
According to the available data, the compound presents as a powder at standard conditions . This physical form is typical for many organic compounds used in research applications, allowing for relatively straightforward measurement and handling in laboratory settings.
Analytical Characterization
Analytical characterization of {4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride is essential for confirming its identity, purity, and structural features, though detailed spectral data is limited in the available sources.
Chemical Identifiers
The compound can be uniquely identified using several chemical identifiers:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume